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Compound of Interest

Compound Name: BTD-1

Cat. No.: B1577685

This technical support center provides researchers, scientists, and drug development
professionals with guidance on optimizing clinical trial endpoints for Breakthrough Therapy
Designation (BTD) consideration by the U.S. Food and Drug Administration (FDA).

Frequently Asked Questions (FAQS)

Q1: What is Breakthrough Therapy Designation (BTD) and what are the criteria?

Al: Breakthrough Therapy Designation is a process designed to expedite the development and
review of drugs intended for serious conditions where preliminary clinical evidence indicates
that the drug may demonstrate substantial improvement over available therapy on at least one
clinically significant endpoint.[1][2][3] To qualify, a therapy must target a serious or life-
threatening condition and show a meaningful advantage over existing treatments.[4][5]

Q2: What is a "clinically significant endpoint” for BTD consideration?

A2: For the purposes of BTD, a clinically significant endpoint generally refers to one that

measures an effect on irreversible morbidity or mortality (IMM) or on symptoms that represent
serious consequences of the disease.[1][3] It can also include effects on established surrogate
endpoints or intermediate clinical endpoints that are reasonably likely to predict clinical benefit.

[1]L6]

Q3: What is the difference between a clinical endpoint and a surrogate endpoint?
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A3: A clinical endpoint directly measures how a patient feels, functions, or survives (e.g., overall
survival, improvement in symptoms).[7] A surrogate endpoint is a marker, such as a laboratory
measurement or radiographic image, that is not itself a direct measure of clinical benefit but is
thought to predict clinical benefit.[7][8] For example, tumor shrinkage (a surrogate endpoint) is
often used to predict an improvement in overall survival (a clinical endpoint) in cancer trials.[9]

Q4: Is it common for BTD-designated drugs to be approved based on surrogate endpoints?

A4: Yes, it has become increasingly common. Between 2013 and 2023, 157 treatments with
BTD were approved by the FDA.[7][10] Of the 105 that received traditional approval, over half
(58%) were based on pivotal trials that used surrogate endpoints.[7][10] All 52 drugs that
received accelerated approval under BTD were based on surrogate endpoints.[7][10]

Q5: What are the success rates for BTD applications and approvals?

A5: From the program's inception through December 2022, the FDA granted 40% of BTD
requests.[11][12] A separate analysis of BTDs granted between 2013 and 2022 found that 72%
of drugs that received the designation went on to win FDA approval.[10]

Q6: How much can BTD expedite the drug development process?

A6: BTD can significantly shorten the time to market. For oncology drugs, BTD has been
shown to shorten the median clinical development time by 3.2 years (5.6 years with BTD vs.
8.8 years without).[13] Another analysis suggests an estimated 30% reduction in clinical
development time for BTD-designated drugs compared to non-designated ones.[5]

Troubleshooting Guides

Issue: Uncertainty about whether preliminary data is sufficient for a BTD request.
Solution:

o Maturity of Data: While "preliminary" clinical data is acceptable, it must be sufficiently mature.
For instance, a BTD request based on interim results from a very early timepoint in an
ongoing study may be considered premature by the FDA.[4] It is advisable to wait for more
complete data sets before submitting a request.[4]
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» Magnitude of Effect: The data should demonstrate a substantial improvement over available
therapies. This is a matter of judgment but generally implies a clear and meaningful
advantage.[1][2]

o Consult with FDA: Request a Type B meeting with the FDA to discuss the potential BTD
application. This allows for early alignment on expectations and requirements.[5]

Issue: Difficulty in selecting an appropriate primary endpoint for a BTD-focused clinical trial.
Solution:

 Clinically Meaningful: The chosen endpoint should be clinically meaningful for the disease in
question. For example, "complete wound healing" was considered a clinically significant
endpoint for a gene therapy targeting a serious vascular condition.[4]

» Consider Surrogate Endpoints: In many cases, especially in oncology, validated or
reasonably likely surrogate endpoints can be used to expedite development.[7][14]
Examples include progression-free survival (PFS) and objective response rate (ORR).[13]

o Patient-Reported Outcomes (PROSs): Incorporating PROs can provide a more holistic view of
the treatment's benefit and strengthen the evidence for clinical significance.

o Regulatory Alignment: Familiarize yourself with FDA guidance documents on endpoint
selection for your specific therapeutic area.

Issue: Designing a clinical trial that is efficient and can adapt to emerging data.
Solution:

» Adaptive Trial Designs: Consider implementing an adaptive clinical trial design. These
designs allow for pre-planned modifications to the trial based on interim data analysis.[15]
[16] This can lead to more efficient trials by, for example, adjusting sample size, dropping
ineffective treatment arms, or enriching the patient population.[9][16]

o Seamless Phase 2/3 Designs: For oncology trials, a seamless Phase 2/3 design can be
particularly attractive. In this design, Phase 2 and Phase 3 are conducted under the same
protocol, with the Phase 2 data contributing to the final analysis.[9]
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 Statistical Planning: Rigorous statistical planning is crucial for adaptive designs to control for
Type | error and avoid bias.[17]

Data on BTD Program

Table 1. BTD Request and Approval Statistics

Metric Value Time Period Source

BTD Requests

40% (439/1098) Inception - Dec 2022 [11][12]

Granted
BTD Requests Denied  47% (512/1098) Inception - Dec 2022 [12]
BTD Requests .

) 13% Inception - Dec 2022 [12]
Withdrawn
Approval Rate for
BTD-Designated 72% 2013 - 2022 [10]

Drugs

Table 2: Impact of BTD on Clinical Development Timelines for Oncology Drugs

Development With BTD Without BTD Time Saved =
ource
Phase (Median Years) (Median Years) (Median Years)
Clinical
5.6 8.8 3.2 [13]

Development

Experimental Protocols
Example Protocol: Phase 1 Dose-Escalation Study in
Oncology for a BTD Candidate

Title: A Phase 1, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability,
Pharmacokinetics, and Preliminary Anti-Tumor Activity of [Investigational Drug] in Patients with
Advanced Solid Tumors.
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Objectives:

Primary: To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase
2 Dose (RP2D) of [Investigational Drug].

Secondary: To characterize the safety and tolerability profile, evaluate the pharmacokinetics
(PK), and assess preliminary anti-tumor activity.

Methodology:

Study Design: A standard 3+3 dose-escalation design will be used.[18]

Patient Population: Patients with histologically confirmed advanced or metastatic solid
tumors who have failed standard therapies.

Treatment: [Investigational Drug] will be administered orally, once daily, in 21-day cycles.

Dose Escalation: Cohorts of 3-6 patients will be enrolled at escalating dose levels. Dose
escalation will proceed based on the incidence of Dose-Limiting Toxicities (DLTs) observed
during the first cycle.

Assessments:

o Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGS),
and laboratory tests. Adverse events will be graded according to CTCAE v5.0.

o Pharmacokinetics: Blood samples will be collected at pre-specified time points to
determine PK parameters.

o Efficacy: Tumor assessments will be performed every two cycles using RECIST 1.1
criteria.

Example Protocol: Phase 2 Adaptive Two-Stage Design
in Oncology

Title: A Phase 2, Single-Arm, Two-Stage Study of [Investigational Drug] in Patients with

[Specific Cancer Type] Harboring [Specific Biomarker].
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Objectives:

e Primary: To evaluate the Objective Response Rate (ORR) of [Investigational Drug].

e Secondary: To assess the Duration of Response (DoR), Progression-Free Survival (PFS),
and safety.

Methodology:

Study Design: A Simon's optimal two-stage design will be employed.

Patient Population: Patients with [Specific Cancer Type] and a confirmed [Specific
Biomarker] who have received at least one prior line of therapy.

Treatment: Patients will receive the RP2D of [Investigational Drug] determined in the Phase
1 study.

Two-Stage Enrollment:

o Stage 1: A pre-defined number of patients (e.g., 15) will be enrolled. If a minimum number
of responses (e.g., 3) is observed, the study will proceed to the second stage.

o Stage 2: An additional cohort of patients will be enrolled to meet the total planned sample
size.

¢ Assessments:

o Efficacy: ORR will be assessed by an independent review committee based on RECIST
1.1. DoR and PFS will also be evaluated.

o Safety: Monitored as in the Phase 1 study.

Visualizations
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Caption: Workflow for Breakthrough Therapy Designation request and review.
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Caption: B-Cell Receptor signaling pathway, a target for some BTD drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1577685#optimizing-clinical-trial-endpoints-for-btd-
consideration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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